2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile
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Overview
Description
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and industrial applications .
Preparation Methods
The synthesis of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile involves several steps. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with a nitrile source to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino or fluoro groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as PI3Kδ, with high selectivity . This inhibition can modulate various cellular processes, making the compound useful in studying disease mechanisms and developing targeted therapies .
Comparison with Similar Compounds
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile can be compared with similar compounds such as:
3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile: This compound has a similar structure but differs in the position of the fluoro and methoxy groups.
Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate: Another related compound with different functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity, making it particularly valuable for certain research and industrial applications .
Properties
Molecular Formula |
C10H11FN2O |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
2-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2O/c1-14-10-3-2-7(5-9(10)11)4-8(13)6-12/h2-3,5,8H,4,13H2,1H3 |
InChI Key |
GDPJEVROZMCZAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C#N)N)F |
Origin of Product |
United States |
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